molecular formula C24H17NO5 B5217134 2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione

Cat. No.: B5217134
M. Wt: 399.4 g/mol
InChI Key: OCPVLXZZXNCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione involves multiple steps. One common method includes the reaction of indane-1,3-dione with nitroalkanes under acidic conditions. The dehydration process in the presence of hydrochloric acid or sulfuric acid can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione can be compared with other similar compounds such as indanone and indane-1,3-dione derivatives. These compounds share similar structural features but differ in their chemical properties and applications. For example:

Properties

IUPAC Name

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)24(25(29)30)22(27)18-13-7-8-14-19(18)23(24)28/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPVLXZZXNCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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